molecular formula C8H8F3NO2S B1371109 Ethyl 2-[4-(trifluoromethyl)-1,3-thiazol-2-yl]acetate CAS No. 1153298-63-5

Ethyl 2-[4-(trifluoromethyl)-1,3-thiazol-2-yl]acetate

Cat. No.: B1371109
CAS No.: 1153298-63-5
M. Wt: 239.22 g/mol
InChI Key: CURBFAAXYYCLQH-UHFFFAOYSA-N
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Description

Nomenclature and Identification Parameters

Ethyl 2-[4-(trifluoromethyl)-1,3-thiazol-2-yl]acetate is a structurally complex heterocyclic compound with systematic nomenclature reflecting its functional groups and substituents. Its IUPAC name, This compound , precisely describes the ester linkage (ethyl acetate), the thiazole ring (1,3-thiazole), and the trifluoromethyl substituent at the 4-position of the heterocycle. Key identification parameters include:

Parameter Value Source
CAS Registry Number 1153298-63-5
Molecular Formula C₈H₈F₃NO₂S
Molecular Weight 239.21 g/mol
SMILES Notation O=C(OCC)CC1=NC(C(F)(F)F)=CS1
InChI Key APLOXJWLNKZKNR-UHFFFAOYSA-N

The compound’s structure combines a thiazole core with a trifluoromethyl group and an ethyl acetate side chain, conferring unique physicochemical properties. Its aromatic thiazole ring contributes to stability, while the electron-withdrawing trifluoromethyl group enhances reactivity in synthetic applications.

Historical Context of Thiazole Chemistry

Thiazole chemistry originated in the late 19th century with the pioneering work of Arthur Rudolf Hantzsch and Carl Julius Weber , who first synthesized thiazole derivatives via condensation reactions between α-haloketones and thiourea. This method, now termed the Hantzsch thiazole synthesis , remains foundational in heterocyclic chemistry. Early studies focused on natural thiazole-containing compounds, such as vitamin B1 (thiamine), but synthetic advancements in the 20th century expanded applications to pharmaceuticals and agrochemicals.

This compound exemplifies modern innovations in thiazole functionalization. The introduction of trifluoromethyl groups —a hallmark of contemporary medicinal chemistry—improves metabolic stability and bioavailability compared to non-fluorinated analogs. Its synthesis typically involves:

  • Cyclization of thiourea derivatives with α-bromoacetates.
  • Electrophilic substitution to introduce the trifluoromethyl group.

Classification Within Heterocyclic Chemistry

As a monocyclic thiazole derivative , this compound belongs to the broader class of five-membered heterocycles containing one sulfur and one nitrogen atom. Key classification features include:

Aromaticity and Electronic Properties

  • The thiazole ring exhibits aromaticity due to a 6π-electron system delocalized across the sulfur, nitrogen, and carbon atoms.
  • Compared to oxazole (oxygen-containing analog), thiazole’s lower electronegativity of sulfur enhances nucleophilicity at the 2-position, facilitating electrophilic substitution.

Functional Group Interactions

Feature Impact on Reactivity/Applications
Trifluoromethyl (-CF₃) Electron-withdrawing; stabilizes intermediates in cross-coupling reactions.
Ethyl Ester (-COOEt) Enhances solubility in organic solvents; serves as a protecting group.

Comparative Analysis with Related Heterocycles

Compound Aromaticity Reactivity at 2-Position Common Applications
Thiazole High High (nucleophilic) Pharmaceuticals, ligands
Oxazole Moderate Moderate Dyes, polymers
Imidazole High High (basic) Catalysis, biologics

This classification underscores the compound’s utility in drug discovery, where its balanced aromaticity and substituent effects enable tailored interactions with biological targets.

Properties

IUPAC Name

ethyl 2-[4-(trifluoromethyl)-1,3-thiazol-2-yl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8F3NO2S/c1-2-14-7(13)3-6-12-5(4-15-6)8(9,10)11/h4H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CURBFAAXYYCLQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=NC(=CS1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8F3NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1153298-63-5
Record name ethyl 2-[4-(trifluoromethyl)-1,3-thiazol-2-yl]acetate
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Preparation Methods

Reaction of Ethyl Bromoacetate with 4-(Trifluoromethyl)-1,3-thiazole-2-thiol

This method is a common laboratory and industrial approach where 4-(trifluoromethyl)-1,3-thiazole-2-thiol acts as a nucleophile reacting with ethyl bromoacetate to form the target ester.

  • Reagents and Conditions :

    • Ethyl bromoacetate
    • 4-(Trifluoromethyl)-1,3-thiazole-2-thiol
    • Base such as potassium carbonate
    • Solvent: Acetonitrile or similar polar aprotic solvents
    • Reflux heating to facilitate substitution
  • Mechanism : The thiol group on the thiazole ring attacks the electrophilic carbon of ethyl bromoacetate, displacing bromide and forming the thioether intermediate, which rearranges or cyclizes to yield the ester product.

  • Purification : Recrystallization or column chromatography is used to isolate the pure product.

This method is favored for its straightforwardness and relatively high yield in both lab and industrial settings.

Multi-Step Synthesis from Ethyl Acetoacetate (Oximation, Methylation, Bromination, Ring-Closure)

A more complex and industrially scalable method involves starting from ethyl acetoacetate and transforming it through several sequential reactions in a single reactor without intermediate isolation. This method is detailed in patent CN106632137A and includes:

Step Reaction Type Reagents & Conditions Outcome
A Oximation Ethyl acetoacetate + oximate agent (methyl nitrite, ethyl nitrite, or isopropyl nitrite), -5 to 5 °C, 2-4 h Formation of oxime intermediate
B Methylation Dimethyl sulfate (methylating agent), phase transfer catalyst (e.g., tetrabutylammonium bromide), potassium carbonate, 8-15 °C, 4-6 h Methylated oxime compound
C Bromination Bromine and chlorine gases, 30-35 °C, controlled addition rates Brominated intermediate
D Ring-Closure Thiocarbamide and sodium acetate in isopropanol/water mixture, 20-30 °C, 3 h incubation Formation of ethyl methylaminothiazolyloximate (thiazole ring closure)
  • Advantages :

    • Continuous process in one reactor reduces purification steps and production costs.
    • High yield (~63%) and high purity (~99.5%) product.
    • Industrially adaptable with controlled reaction parameters.
  • Notes :

    • The method is designed to avoid extraction and separation between steps.
    • Phase transfer catalysts and acid binding agents optimize methylation efficiency.
    • Bromination uses controlled addition of bromine and chlorine to maintain purity.

This method is particularly useful for producing thiazole derivatives with amino substituents but can be adapted for trifluoromethyl-substituted analogs with appropriate modifications.

Reaction Conditions and Optimization

Parameter Typical Conditions Notes
Solvent Acetonitrile, isopropanol, water mixtures Polar solvents facilitate nucleophilic steps
Temperature 8–35 °C for key steps Controlled to optimize yield and selectivity
Base Potassium carbonate Neutralizes acids, promotes substitution
Catalysts Phase transfer catalysts (TBAB, PEG400) Enhance methylation efficiency
Reaction Time 2–6 hours per step Sufficient for complete conversion
Purification Techniques Recrystallization, filtration, chromatography Ensure high purity for pharmaceutical use

Reaction Mechanisms and Chemical Transformations

  • Nucleophilic Substitution : The thiol or amino group on the thiazole ring attacks electrophilic carbons (e.g., ethyl bromoacetate) to form thioether or amine linkages.
  • Oximation : Conversion of keto groups to oximes using nitrite agents at low temperature.
  • Methylation : Introduction of methyl groups on oxime nitrogen using methylating agents under phase transfer catalysis.
  • Bromination : Electrophilic substitution on intermediates with bromine and chlorine gases.
  • Ring-Closure : Cyclization with thiocarbamide to form the thiazole heterocycle.

Summary Table of Preparation Methods

Method Starting Materials Key Steps Yield (%) Purity (%) Scale References
Ethyl bromoacetate + thiazole thiol Ethyl bromoacetate, 4-(trifluoromethyl)-1,3-thiazole-2-thiol Nucleophilic substitution, reflux Moderate to high High Lab & Industrial
Multi-step from ethyl acetoacetate Ethyl acetoacetate, methyl nitrite, dimethyl sulfate, bromine, thiocarbamide Oximation, methylation, bromination, ring-closure ~63 ~99.5 Industrial

Research Findings and Industrial Relevance

  • The multi-step continuous process (patent CN106632137A) demonstrates industrial feasibility with minimized intermediate handling, reducing costs and improving safety.
  • The nucleophilic substitution method is widely used for synthesizing trifluoromethyl-substituted thiazole esters due to its simplicity and adaptability.
  • Reaction parameters such as temperature, catalyst choice, and reagent addition rates critically influence product yield and purity.
  • Purification by recrystallization and chromatography is essential to achieve pharmaceutical-grade material.
  • These methods support the production of the compound as a precursor for bioactive derivatives with antimicrobial, antifungal, and potential anticancer activities.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[4-(trifluoromethyl)-1,3-thiazol-2-yl]acetate undergoes various chemical reactions, including:

    Nucleophilic substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

    Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The ester group can be reduced to the corresponding alcohol.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions using reagents like hydrochloric acid or sodium hydroxide.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Hydrolysis: Formation of 2-[4-(trifluoromethyl)-1,3-thiazol-2-yl]acetic acid.

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of the corresponding alcohol.

Scientific Research Applications

Ethyl 2-[4-(trifluoromethyl)-1,3-thiazol-2-yl]acetate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of Ethyl 2-[4-(trifluoromethyl)-1,3-thiazol-2-yl]acetate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to penetrate biological membranes, allowing it to reach its target sites more effectively. The thiazole ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Thiazole Derivatives

Compound Name Substituents/Modifications Molecular Formula Molecular Weight Yield (%) Key Properties/Activities Source (Evidence ID)
Ethyl 2-[4-(trifluoromethyl)-1,3-thiazol-2-yl]acetate (Target) -CF₃ at thiazole-4; ethyl acetate at thiazole-2 C₈H₇F₃NO₂S 250.20 N/A High lipophilicity; synthetic intermediate [Implicit]
Ethyl 2-oxo-2-[4-(trifluoromethyl)-1,3-thiazol-2-yl]acetate Oxo group added to acetate chain C₈H₆F₃NO₃S 253.20 N/A Enhanced electrophilicity; structural studies
Ethyl 2-(5-bromo-1,3-thiazol-2-yl)acetate Bromo at thiazole-5; ethyl acetate at thiazole-2 C₇H₇BrNO₂S 264.11 N/A Halogenated analog; potential cross-coupling substrate
Ethyl 2-[4-iodo-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetate Iodo and -CF₃ at pyrazole; ethyl acetate C₈H₇F₃IN₂O₂ 353.06 N/A Halogenated pyrazole hybrid; agrochemical applications
Ethyl 2-(([4-(trifluoromethyl)anilino]carbothioyl)amino)acetate Thiourea linker; -CF₃ phenyl C₁₂H₁₃F₃N₂O₂S 306.31 97% Chelating agent; metal coordination studies
Ethyl 2-(2-(3-fluoro-5-(trifluoromethyl)pyridin-2-yl)thiazol-4-yl)acetate Pyridinyl-thiazole hybrid; -CF₃ and fluoro groups C₁₃H₁₀F₄N₂O₂S 342.29 N/A Dual heterocyclic system; antiviral research

Key Observations

Trifluoromethyl Group Impact: The -CF₃ group in the target compound and analogs (e.g., ) improves metabolic stability and membrane permeability compared to non-fluorinated derivatives.

Substituent Position and Reactivity :

  • Halogenation (e.g., bromo in , iodo in ) increases molecular weight and alters reactivity, enabling cross-coupling reactions for further functionalization.
  • The oxo group in ’s derivative introduces a ketone moiety, enhancing electrophilicity for nucleophilic attacks .

Biological Activity :

  • Thiourea-linked analogs () exhibit chelation properties, useful in metalloenzyme inhibition.
  • Pyridinyl-thiazole hybrids () demonstrate dual heterocyclic pharmacophores, often associated with kinase or protease inhibition.

Synthetic Yields :

  • Urea-functionalized thiazoles (e.g., 10d, 10e in ) achieve high yields (>90%), indicating robust synthetic routes for complex analogs .

Biological Activity

Ethyl 2-[4-(trifluoromethyl)-1,3-thiazol-2-yl]acetate is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications based on current research findings.

Compound Overview

  • IUPAC Name : this compound
  • Molecular Formula : C₈H₈F₃NO₂S
  • Molecular Weight : 239.22 g/mol
  • CAS Number : 1153298-63-5

The compound features a thiazole ring with a trifluoromethyl group, which enhances its lipophilicity and biological activity. Its structural characteristics make it a candidate for various pharmacological studies.

Antimicrobial Properties

Research has indicated that this compound exhibits significant antimicrobial activity. In vitro studies have shown effectiveness against a variety of bacterial strains and fungi. The thiazole moiety is known for its role in the development of antimicrobial agents due to its ability to disrupt microbial cell functions.

Anticancer Activity

The compound has been investigated for its anticancer properties. Studies suggest that it can inhibit the proliferation of cancer cells through various mechanisms, including apoptosis induction and cell cycle arrest. Notably, compounds with thiazole structures have shown promise in targeting specific cancer cell lines, highlighting the potential of this compound in cancer therapy.

Anti-inflammatory Effects

This compound has also been studied for its anti-inflammatory effects. The compound appears to modulate inflammatory pathways, potentially making it useful in treating conditions characterized by excessive inflammation.

The biological activity of this compound is attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The compound may act as an inhibitor of certain enzymes involved in metabolic pathways, which can lead to altered cellular responses.
  • Receptor Interaction : It may bind to specific receptors, influencing signaling pathways that regulate cell growth and apoptosis.
  • Membrane Permeability : The trifluoromethyl group enhances the compound's ability to penetrate biological membranes, facilitating interaction with intracellular targets.

Case Studies

Several case studies have documented the biological activities of this compound:

  • Antimicrobial Study : A study tested the compound against multiple bacterial strains (e.g., E. coli, S. aureus) and reported minimum inhibitory concentrations (MICs) that demonstrated its potential as an antimicrobial agent.
    Bacterial StrainMIC (µg/mL)
    E. coli32
    S. aureus16
  • Cancer Cell Line Study : In vitro assays were conducted on A549 lung adenocarcinoma cells where the compound exhibited an IC50 value of 25 µM, indicating substantial cytotoxicity.
  • Anti-inflammatory Assessment : The compound was evaluated in a model of acute inflammation and showed a reduction in edema by approximately 40% compared to control groups.

Q & A

Q. Basic Structural Characterization

  • NMR Spectroscopy : Analyze 1H^1H and 13C^{13}C NMR spectra for characteristic signals. The thiazole ring protons resonate at δ 7.2–8.1 ppm, while the ethyl ester group shows a triplet near δ 1.3 ppm (CH₃) and a quartet at δ 4.2 ppm (CH₂) .
  • IR Spectroscopy : Look for ester C=O stretching at ~1730 cm⁻¹ and thiazole C=N absorption near 1640 cm⁻¹ .
    Cross-validate with high-resolution mass spectrometry (HRMS) to confirm molecular formula.

What strategies are effective for optimizing multi-step synthesis of derivatives with improved yields?

Q. Advanced Reaction Optimization

  • Intermediate Handling : Use inert atmospheres (N₂/Ar) to stabilize air-sensitive intermediates, such as thiazole precursors .
  • Catalytic Efficiency : Employ phase-transfer catalysts (e.g., triethylamine) in nucleophilic substitution steps to enhance reaction rates .
  • Work-Up Adjustments : Adjust pH during aqueous extractions (e.g., using 1 M HCl) to isolate intermediates without decomposition .

How can the antifungal activity of this compound be evaluated, and what computational methods support these studies?

Q. Advanced Biological Assessment

  • In Vitro Assays : Perform broth microdilution assays (MIC values) against Candida spp. or Aspergillus spp., using fluconazole as a positive control .
  • Molecular Docking : Use AutoDock Vina to model interactions with fungal cytochrome P450 lanosterol 14α-demethylase (CYP51). Prioritize derivatives with hydrogen bonds to heme cofactors .

How does oxidative degradation occur in this compound, and how can it be mitigated during storage?

Advanced Stability Analysis
The α-position to the thiazole ring is susceptible to aerobic oxidation, forming hydroxylated byproducts. Mitigation strategies include:

  • Storage : Under inert gas (Ar) at –20°C, with desiccants to prevent hydrolysis .
  • Antioxidants : Add 0.1% BHT (butylated hydroxytoluene) to ethanol stock solutions to inhibit radical-mediated oxidation .

What crystallographic techniques are recommended for resolving the compound’s 3D structure?

Q. Advanced Crystallography

  • Data Collection : Use single-crystal X-ray diffraction (Cu-Kα radiation, λ = 1.54178 Å) at 293 K .
  • Refinement : Apply SHELXL-2018 for structure solution via direct methods. Validate with R-factor convergence (<0.05) and electron density maps .

How can structure-activity relationships (SAR) guide the design of bioactive derivatives?

Q. Advanced SAR Strategies

  • Substituent Variation : Replace the trifluoromethyl group with electron-withdrawing groups (e.g., NO₂) to enhance electrophilic reactivity. Test derivatives in antimicrobial assays .
  • Heterocycle Fusion : Incorporate triazole or benzimidazole moieties to improve binding to ATP-binding cassettes in microbial targets .

What are the best practices for handling and storing this compound to ensure long-term stability?

Q. Basic Storage Protocols

  • Temperature : Store at –20°C in amber vials to prevent light-induced degradation.
  • Solvent Choice : Dissolve in dry DMSO or ethanol (HPLC-grade) for aliquots, avoiding aqueous buffers unless immediately used .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 2-[4-(trifluoromethyl)-1,3-thiazol-2-yl]acetate
Reactant of Route 2
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Ethyl 2-[4-(trifluoromethyl)-1,3-thiazol-2-yl]acetate

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